molecular formula C12H18N4O2S B2793984 N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide CAS No. 2319803-45-5

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide

Cat. No.: B2793984
CAS No.: 2319803-45-5
M. Wt: 282.36
InChI Key: JAUPJBDQTJNZBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide (CID 122245055) is a synthetic organic compound featuring a 1,2,5-thiadiazole heterocycle linked to a piperidine ring system and a tetrahydrofuran-2-carboxamide group . This specific molecular architecture makes it a compound of significant interest in medicinal chemistry and drug discovery research. The 1,2,5-thiadiazole scaffold is a five-membered ring containing sulfur and nitrogen atoms, known for its role as a bioisostere in drug design . Its incorporation into molecules can enhance properties like metabolic stability and binding affinity. The piperidine moiety is a common feature in pharmaceuticals, often contributing to a molecule's bioavailability and its ability to interact with central nervous system targets . Furthermore, the oxolane (tetrahydrofuran) carboxamide group can serve as a versatile hydrogen bond acceptor and donor, influencing the compound's solubility and its three-dimensional interaction with biological targets. This combination of structural features suggests potential research applications for this compound as a key intermediate or a novel scaffold. It may be particularly valuable for investigating new ligands for neurological targets , exploring enzyme inhibition strategies , or in the development of new agrochemical agents, given the known herbicidal activity associated with the N-(1,2,5-oxadiazol-3-yl)carboxamide structure . Researchers can utilize this high-purity compound to probe structure-activity relationships (SAR) and develop new bioactive molecules. This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O2S/c17-12(10-2-1-7-18-10)14-9-3-5-16(6-4-9)11-8-13-19-15-11/h8-10H,1-7H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUPJBDQTJNZBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)NC2CCN(CC2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole and piperidine intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The piperidine ring is often prepared via hydrogenation of pyridine derivatives. The final step involves coupling the thiadiazole and piperidine intermediates with tetrahydrofuran-2-carboxylic acid under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include using continuous flow reactors for better control over reaction parameters and employing purification techniques like crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The piperidine ring can be reduced using hydrogenation catalysts like palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Alkyl halides, acyl chlorides, bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized thiadiazole derivatives.

    Reduction: Reduced piperidine derivatives.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity to its targets, while the tetrahydrofuran ring may contribute to the compound’s overall stability and solubility. These interactions can lead to the modulation of cellular pathways involved in inflammation, cancer, and other diseases.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound is part of a broader class of synthetic opioids derived from modifications to the fentanyl scaffold. Below is a comparative analysis with key analogs:

Table 1: Structural and Regulatory Comparison

Compound Name Key Structural Features Regulatory Status (2025) Receptor Affinity (Ki, nM)
N-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide 1,2,5-Thiadiazole substituent; oxolane carboxamide Not explicitly scheduled (as of 2025) No published data
Tetrahydrofuranylfentanyl (THF-Fentanyl) N-Phenyl; tetrahydrofuran carboxamide Schedule I (1961 Convention) ~0.5–1.0 (MOR)
Furanylfentanyl N-Phenyl; furan carboxamide Schedule I (1961 Convention) ~0.3–0.7 (MOR)
Carfentanil Methyl ester; phenylpropanoyl substituent Schedule I/IV (1961 Convention) ~0.02 (MOR)
Acryloylfentanyl Acrylamide substituent Schedule I (1961 Convention) ~0.6–1.2 (MOR)

Key Observations:

This may alter receptor binding kinetics or metabolic stability .

Pharmacological Implications: While most fentanyl analogs exhibit sub-nanomolar MOR affinity, the absence of a phenyl group (common in classical opioids) in the thiadiazole derivative suggests possible divergent selectivity or potency. For example, THF-fentanyl’s tetrahydrofuran moiety retains high MOR affinity (~0.5–1.0 nM), but the thiadiazole’s steric and electronic effects could modulate efficacy .

Regulatory Status : Unlike furanylfentanyl and THF-fentanyl, which are explicitly controlled under the 1961 Single Convention, the thiadiazole variant lacks specific scheduling as of 2024. However, its structural similarity to regulated analogs may subject it to analogue legislation in some jurisdictions .

Q & A

Basic: What are the critical steps in synthesizing N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]oxolane-2-carboxamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including:

  • Piperidine-thiadiazole coupling : Formation of the 1,2,5-thiadiazole ring and its attachment to the piperidine moiety. Phosphorus oxychloride or acetonitrile under reflux may facilitate cyclization .
  • Oxolane carboxamide introduction : Coupling the oxolane-2-carboxamide group via amide bond formation, often using carbodiimide-based coupling agents .
  • Optimization : Key parameters include solvent choice (e.g., DMF for cyclization), temperature control (reflux at 80–100°C), and purification via column chromatography or recrystallization .

Advanced: How do competing reaction pathways impact the yield of the target compound, and what strategies mitigate side-product formation?

Competing pathways arise from:

  • Unstable intermediates : Thiadiazole ring closure may compete with hydrolysis under aqueous conditions. Anhydrous solvents (e.g., acetonitrile) and inert atmospheres reduce degradation .
  • Regioselectivity issues : Substituent positioning on the piperidine ring can lead to isomers. Catalytic control (e.g., iodine in DMF) or steric directing groups improves selectivity .
  • Mitigation : Real-time monitoring via TLC or HPLC ensures early detection of side products, while stepwise purification isolates intermediates .

Basic: What spectroscopic methods are essential for structural confirmation of this compound?

  • ¹H/¹³C NMR : Identifies key protons (e.g., piperidine CH₂ at δ 2.5–3.5 ppm, thiadiazole aromatic protons at δ 8.0–9.0 ppm) and carbons (amide carbonyl at ~170 ppm) .
  • IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and thiadiazole C-S-C vibrations (~650 cm⁻¹) .
  • Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]⁺) and fragmentation patterns .

Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or supramolecular packing?

  • Single-crystal analysis : Determines absolute configuration of chiral centers (e.g., piperidine C4) and hydrogen-bonding networks (amide N–H···O interactions) .
  • Challenges : Poor crystal growth due to conformational flexibility. Co-crystallization with chiral auxiliaries or slow evaporation in DMSO/water mixtures improves crystal quality .

Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Antimicrobial assays : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Cytotoxicity screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculation .
  • Enzyme inhibition : Fluorometric assays targeting kinases or proteases linked to disease pathways .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Core modifications :
    • Piperidine substitution : Bulky groups at C4 enhance target binding (e.g., 4-phenyl vs. 4-methyl) .
    • Thiadiazole replacement : Oxadiazole or triazole analogs alter electronic properties and solubility .
  • Bioisosterism : Replacing oxolane with tetrahydrothiophene improves metabolic stability .
  • Data-driven design : QSAR models correlate logP, polar surface area, and IC₅₀ values .

Basic: How should researchers address contradictory data in biological activity reports?

  • Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) .
  • Control compounds : Use reference drugs (e.g., doxorubicin for cytotoxicity) to validate assay conditions .
  • Batch variability : Characterize compound purity (>95% by HPLC) to exclude impurity-driven effects .

Advanced: What mechanistic insights can be gained from studying the compound’s reactivity with biomolecular nucleophiles?

  • Thiol reactivity : The thiadiazole sulfur may form disulfide bonds with cysteine residues, altering protein function. Use Ellman’s assay to quantify free thiol depletion .
  • Amide hydrolysis : Stability studies in plasma or liver microsomes assess metabolic liability. LC-MS identifies hydrolysis products (e.g., oxolane-2-carboxylic acid) .

Basic: What computational tools predict the compound’s physicochemical properties?

  • LogP and solubility : SwissADME or MarvinSuite estimate hydrophobicity and aqueous solubility .
  • Docking simulations : AutoDock Vina models interactions with targets (e.g., kinase ATP-binding pockets) .

Advanced: How do solvent effects and protonation states influence the compound’s conformational dynamics?

  • Solvent polarity : Apolar solvents (e.g., chloroform) stabilize intramolecular H-bonds between amide and thiadiazole groups, altering bioavailability .
  • pH-dependent protonation : The piperidine nitrogen (pKa ~8.5) affects membrane permeability. Use pH-metric titration or DFT calculations to map protonation sites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.